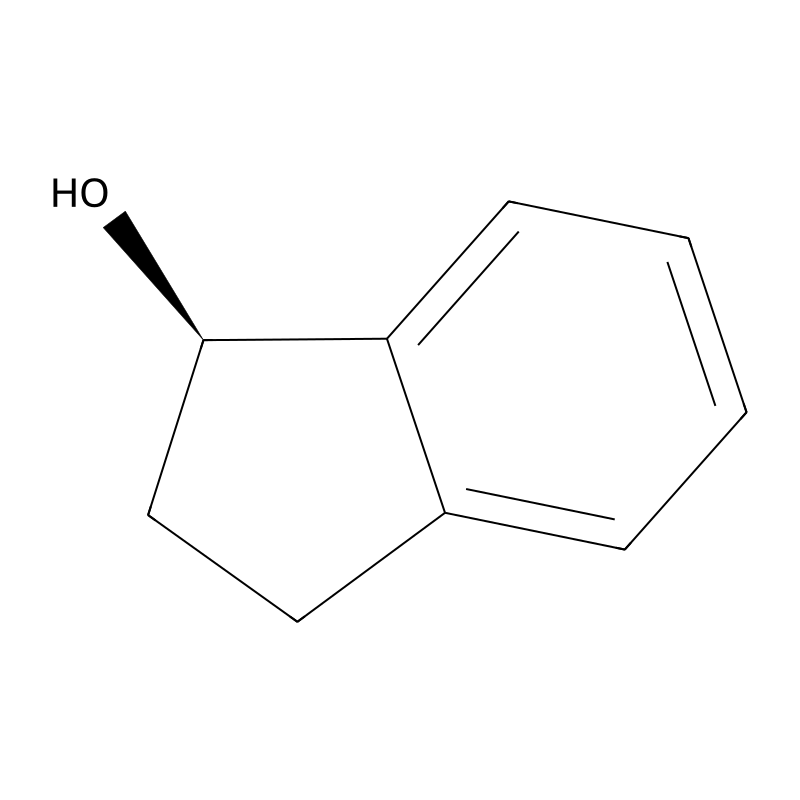

(R)-(-)-1-Indanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-(-)-1-Indanol, also known as (R)-1-hydroxyindan, is an organic compound with the molecular formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol. This compound is characterized by a hydroxyl group (-OH) attached to an indan structure, making it a chiral molecule with two enantiomers: (R)-(-)-1-indanol and (S)-(+)-1-indanol. The (R)-(-) enantiomer is of particular interest due to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood

Organic Synthesis

(R)-(-)-1-Indanol serves as a chiral building block in organic synthesis. Researchers utilize it as a starting material for the preparation of more complex molecules with specific stereochemical properties. These complex molecules can be potential drugs, catalysts, or other functional materials. PubChem, (R)-(-)-1-Indanol: https://pubchem.ncbi.nlm.nih.gov/compound/R_---1-Indanol

Asymmetric Catalysis

Due to its chirality, (R)-(-)-1-Indanol can be employed as a ligand in asymmetric catalysis reactions. In these reactions, a chiral catalyst directs the formation of a specific stereoisomer of a product molecule. This asymmetric catalysis is valuable in the synthesis of pharmaceuticals and other biologically active compounds. ScienceDirect, Asymmetric Catalysis:

- Hydrogenation: It can be synthesized from 1-indanone through selective hydrogenation using metal catalysts like platinum or palladium supported on silica .

- Dehydration: Under acidic conditions, (R)-(-)-1-indanol can undergo dehydration to form indene, which is a valuable intermediate in organic synthesis .

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, expanding its utility in synthetic chemistry.

(R)-(-)-1-Indanol exhibits various biological activities, including:

- Antimicrobial Properties: Some studies indicate that it possesses antimicrobial activity, making it a candidate for developing new antibiotics .

- Neuroprotective Effects: Research suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

- Chiral Auxiliary: It has been used as a chiral auxiliary in asymmetric synthesis processes, enhancing the enantioselectivity of reactions involving other substrates .

Several methods exist for synthesizing (R)-(-)-1-Indanol:

- Selective Hydrogenation of 1-Indanone:

- Asymmetric Synthesis:

- Biocatalysis:

(R)-(-)-1-Indanol has numerous applications across different fields:

- Pharmaceuticals: Its biological activity makes it a potential candidate for drug development, particularly in antimicrobial and neuroprotective therapies.

- Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.

- Flavor and Fragrance Industry: Its pleasant aromatic properties make it suitable for use in perfumes and flavorings.

Several compounds share structural similarities with (R)-(-)-1-Indanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-(+) -1-Indanol | Chiral Alcohol | Enantiomer of (R)-(-)-1-Indanol |

| 2-Indanol | Alcohol | Lacks chirality; simpler structure |

| Indole | Heterocyclic Compound | Contains nitrogen; different chemical properties |

| 1-Phenyl-2-propanol | Aromatic Alcohol | Different substitution pattern on aromatic ring |

(R)-(-)-1-Indanol is unique due to its specific chiral configuration and its versatile applications in both synthetic chemistry and biological contexts. Its distinct properties set it apart from these similar compounds, making it an important subject of study in organic chemistry and pharmacology.

Enantioselective Catalytic Synthesis

The enantioselective catalytic synthesis of (R)-(-)-1-indanol represents one of the most direct and atom-economical approaches for obtaining this chiral compound. This methodology encompasses both transition metal-catalyzed asymmetric hydrogenation and enzymatic resolution processes, each offering distinct advantages in terms of selectivity, efficiency, and operational simplicity.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation has emerged as a cornerstone methodology for the preparation of (R)-(-)-1-indanol through the enantioselective reduction of 1-indanone and related ketone precursors. This approach leverages the power of chiral transition metal complexes to achieve high levels of enantioselectivity while maintaining excellent chemical yields.

Borane-Mediated Asymmetric Reduction

The development of chiral auxiliary-mediated borane reduction has provided an efficient route to (R)-(-)-1-indanol. Hosoda and coworkers demonstrated the catalytic enantioselective borane reduction of acetophenone using (S)-2-(anilinodiphenylmethyl)pyrrolidine as the chiral controller [1]. In this methodology, the chiral auxiliary is treated with borane-dimethyl sulfide complex in tetrahydrofuran at 0°C, followed by gradual addition of acetophenone over 2 hours at room temperature. The reaction proceeds with exceptional enantioselectivity, delivering (R)-1-phenylethanol in 96% yield with 94% enantiomeric excess [1]. The enantiomeric purity was rigorously determined by high-performance liquid chromatography analysis using a chiral stationary phase (Daicel Chiralcel OD-H), with retention times of 17.5 minutes for the major peak and 21.0 minutes for the minor peak [1].

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes bearing chiral diphosphine ligands have demonstrated remarkable efficiency in the asymmetric hydrogenation of ketones to produce chiral secondary alcohols. Recent advances have shown that ruthenium catalysts can achieve enantiomeric excesses exceeding 99% with complete conversion under optimized conditions [3]. The catalyst systems typically operate under hydrogen pressure at moderate temperatures (50°C), providing excellent turnover numbers and frequencies that make the process suitable for large-scale applications [3]. These methodologies have been successfully applied to the synthesis of various chiral alcohols, including indanol derivatives, with consistently high levels of stereocontrol.

Iridium-Catalyzed Systems

The development of iridium-based catalytic systems has significantly expanded the scope of asymmetric hydrogenation for the synthesis of chiral indanol derivatives. Particularly noteworthy is the development of the Ir/ZhaoPhos catalytic system, which has demonstrated exceptional performance in the asymmetric hydrogenation of challenging aryl-substituted unprotected indoles [4]. This system overcomes previous limitations where aryl-substituted substrates exhibited poor reactivity and low enantioselectivity (≤42% enantiomeric excess). The ZhaoPhos ligand incorporates an anion-binding activation strategy that enables both high reactivity and excellent stereocontrol, producing chiral indoline derivatives in 75-99% yields with 86-99% enantiomeric excess and >20:1 diastereomeric ratio [4].

Earth-Abundant Metal Catalysis

The development of manganese-catalyzed asymmetric hydrogenation represents a significant advancement in sustainable catalysis for indanol synthesis. Manganese catalysts have achieved exceptional performance in the asymmetric hydrogenation of 3H-indoles, with catalyst loadings at the parts per million level yielding turnover numbers of 72,350 - the highest value reported for an earth-abundant metal-catalyzed asymmetric hydrogenation reaction [5]. These systems tolerate many acid-sensitive functional groups that are incompatible with traditional ruthenium catalysts, thereby expanding the substrate scope and practical utility of the methodology [5].

Enzymatic Resolution Using Lipases and Esterases

Enzymatic resolution using lipases and esterases has established itself as a highly effective and environmentally benign approach for obtaining enantiopure (R)-(-)-1-indanol. This methodology exploits the inherent enantioselectivity of these biocatalysts to differentiate between enantiomers through selective acylation or hydrolysis reactions.

Lipase-Catalyzed Transesterification

The application of lipases in transesterification reactions has proven particularly successful for the kinetic resolution of racemic 1-indanol. Various lipase systems have been investigated, with Candida antarctica lipase B (Novozym 435) emerging as one of the most effective biocatalysts for this transformation [6] [7]. The enzyme demonstrates remarkable selectivity when employed with vinyl acetate as the acyl donor in organic solvent systems, achieving enantiomeric excesses of 95-97% for the desired (R)-enantiomer [7].

The optimization of reaction parameters has revealed critical factors that influence both activity and enantioselectivity. Substrate concentration, solvent type, enzyme loading, and reaction temperature all play crucial roles in determining the outcome of the resolution process [7]. Under optimized conditions, volumetric productivities of 529 g L⁻¹ d⁻¹ have been achieved for (R)-1-indanol production during repeated-batch transesterification reactions [7]. The enzyme demonstrates excellent stability, maintaining activity after 10 consecutive batches of operation [7].

Pseudomonas cepacia Lipase Systems

Lipase from Pseudomonas cepacia immobilized on ceramic particles (PSL-C) has shown exceptional performance in the asymmetric acetylation of secondary alcohols using isopropenyl acetate as the acyl donor [8]. This system operates in toluene as the organic medium and achieves baseline separation of enantiomers through gas chromatography equipped with a chiral stationary phase. The methodology typically delivers products with enantiomeric excesses exceeding 99% for the unreacted alcohol and excellent enantiomeric ratios (E values) ranging from 78 to over 300 [8].

Burkholderia cepacia Lipase Applications

Burkholderia cepacia lipase has demonstrated remarkable selectivity in the kinetic resolution of racemic 2,3-dihydro-1H-inden-1-ols through kinetically controlled esterification with vinyl acetate [9]. The absolute configuration of the resolved enantiomers has been reliably determined through a convergent approach combining chiral high-performance liquid chromatography analysis with enzymatic analysis and single crystal X-ray diffraction [9]. This multi-method approach significantly increases the reliability of absolute configuration determination, which is crucial for pharmaceutical applications.

Kinetic Resolution Strategies

Kinetic resolution strategies have emerged as powerful methodologies for obtaining enantiopure (R)-(-)-1-indanol through the selective transformation of one enantiomer from a racemic mixture. These approaches leverage the differential reactivity of enantiomers toward chiral catalysts or reagents, enabling the recovery of unreacted starting material in high enantiomeric purity.

Oxidative Kinetic Resolution with Chiral Ruthenium Complexes

Oxidative kinetic resolution represents one of the most atom-efficient approaches for obtaining enantiopure alcohols, as it utilizes readily available oxidants and generates minimal waste. The development of chiral ruthenium complexes for this purpose has yielded highly effective catalytic systems that operate under mild conditions with exceptional turnover frequencies.

Ferrocenyloxazolinylphosphine-Ruthenium Complexes

The pioneering work on ferrocenyloxazolinylphosphine-ruthenium complexes has established these systems as highly effective catalysts for the oxidative kinetic resolution of racemic secondary alcohols [10]. The complex [RuCl₂(PPh₃)(ferrocenyloxazolinylphosphine)] demonstrates remarkable activity in the presence of acetone as a hydrogen acceptor, achieving turnover frequencies exceeding 80,000 h⁻¹ even at catalyst loadings as low as 0.0025 mol% [10]. When applied to 1-indanol, the oxidation proceeds smoothly to deliver optically active 1-indanol in excellent yield with 94% enantiomeric excess [10].

The practical utility of this methodology has been demonstrated through large-scale applications. The kinetic resolution process has been successfully employed twice on a 134 g scale of racemic 1-indanol, ultimately providing 75 g of optically pure (S)-1-indanol with >99% enantiomeric excess in 56% yield [10]. This represents a significant advancement in terms of scalability and practical applicability for industrial synthesis.

Ruthenium-Salen Complexes

The development of ruthenium-salen complexes for oxidative kinetic resolution has provided access to highly enantioselective oxidation processes that utilize dioxygen as the hydrogen acceptor [11]. These systems represent the most atom-efficient approach to oxidative kinetic resolution, as dioxygen is abundant, inexpensive, and environmentally benign. The [(aqua)Ru(salen)] catalytic system operates through a mechanism involving aqua ligand exchange with the alcohol substrate, followed by single electron transfer to dioxygen and subsequent alcohol oxidation [11].

This methodology can be applied to both activated and unactivated alcohols without the need for additional adjuvants, delivering products with good to high enantioselectivity [11]. The unique influence of substrate inhibition on the enantioselectivity of the oxidative kinetic resolution process has been observed, providing insights into the mechanistic details and optimization strategies for this transformation [11].

Bipyridine-Ruthenium Systems

Ruthenium complexes containing bipyridine ligands have demonstrated effectiveness in periodate-induced oxidative kinetic resolution processes [12]. These systems operate at elevated temperatures (80°C) and achieve chemoselective degradation of aromatic substrates to carboxylic acids with excellent yields [12]. The ligand-bound ruthenium catalyst maintains stability under the reaction conditions and demonstrates superior performance compared to uncomplexed ruthenium catalysts, which suffer from volatility issues and reduced reaction times [12].

Transesterification Processes with Novozym 435

Process Optimization and Conditions

The optimization of Novozym 435-catalyzed transesterification for 1-indanol resolution has revealed several critical parameters that govern both activity and enantioselectivity [7]. The choice of acyl donor significantly influences the reaction outcome, with vinyl acetate proving to be the most effective for achieving high enantioselectivity. The concentration of substrate, typically maintained at optimal levels to balance reaction rate and selectivity, plays a crucial role in determining the overall efficiency of the process [7].

Solvent selection has been identified as a critical factor, with organic solvents providing the optimal environment for maintaining enzyme activity while ensuring substrate solubility and product recovery [7]. The enzyme loading can be varied depending on the desired reaction time and productivity requirements, with typical loadings ranging from 1-10 mol% relative to substrate [7].

Reaction Performance and Stability

Under optimized conditions, Novozym 435 demonstrates exceptional performance metrics for the transesterification of 1-indanol [7]. The volumetric productivity reaches 529 g L⁻¹ d⁻¹ for (R)-1-indanol production during repeated-batch operations, making this process highly attractive for industrial applications [7]. The enzyme exhibits remarkable stability, maintaining full activity after 10 successive reaction cycles without significant deterioration in performance [7].

The final isolated yields of (R)-1-indanol typically reach 67% with 95% enantiomeric excess, achieved through an integrated process involving in situ Mitsunobu inversion of unreacted alcohols followed by chemical hydrolysis of the (R)-acetates [7]. This approach maximizes the theoretical yield by converting the undesired enantiomer into the desired product configuration.

Mechanistic Considerations

The transesterification mechanism catalyzed by Novozym 435 proceeds through the formation of a covalent acyl-enzyme intermediate, which subsequently undergoes nucleophilic attack by the alcohol substrate [14]. The enantioselectivity arises from the differential binding and orientation of the (R)- and (S)-enantiomers within the enzyme active site, with the preferred enantiomer adopting a conformation that facilitates rapid acylation [14]. Quantitative structure-activity relationship models have identified key molecular descriptors that govern substrate recognition and reactivity, including size, geometry, and charge distribution parameters [14].

Continuous-Flow Applications

The development of continuous-flow systems for Novozym 435-catalyzed kinetic resolution has demonstrated significant advantages over traditional batch processes [15]. Flow-mode operation at optimized flow rates (0.1 mL/min with 64 min residence time) enables the production of enantiomerically pure N-acetyl-aminoindanol derivatives with enhanced efficiency compared to flask-mode reactions [15]. This technology offers improved process control, reduced waste generation, and enhanced scalability for industrial applications.

(R)-(-)-1-Indanol exhibits distinctive thermal properties that reflect its chiral nature and molecular structure. The compound demonstrates a melting point of 72-73°C [1] [2] [3], which is notably higher than its racemic counterpart, which melts at 50-55°C [4] [5]. This elevated melting point for the pure enantiomer indicates stronger intermolecular interactions in the crystalline state compared to the racemic mixture, a phenomenon commonly observed in chiral compounds where homochiral packing arrangements are more efficient than heterochiral ones [6].

The boiling point varies significantly depending on pressure conditions. At atmospheric pressure (760 mmHg), (R)-(-)-1-Indanol boils at 255.1°C [7], while under reduced pressure conditions (12 mmHg), the boiling point decreases to 128°C [4] [5]. This substantial reduction demonstrates the compound's sensitivity to pressure changes and provides practical information for purification processes. The racemic form shows a similar boiling point of 220°C at standard atmospheric pressure [8].

| Property | Value | Pressure Conditions | Reference |

|---|---|---|---|

| Melting Point | 72-73°C | Atmospheric | [1] [2] [3] |

| Melting Point (racemic) | 50-55°C | Atmospheric | [4] [5] |

| Boiling Point | 255.1°C | 760 mmHg | [7] |

| Boiling Point | 128°C | 12 mmHg | [4] [5] |

| Flash Point | 89.2°C | Atmospheric | [7] |

| Density | 1.161 g/cm³ | 20°C | [7] |

Phase transition analysis reveals interesting thermodynamic behavior. The compound exhibits a flash point of 89.2°C [7], indicating moderate volatility and establishing important safety parameters for handling and storage. Differential scanning calorimetry studies on related indanol systems have shown that the glass transition temperature is influenced by solvent content and processing conditions [9]. The thermal decomposition temperature exceeds 350°C [10], providing a wide operational temperature range before degradation occurs.

The optical activity of (R)-(-)-1-Indanol is characterized by a specific rotation of [α]30/D = -29° (c = 2 in chloroform) [2] [3], confirming its R-configuration and providing a reliable method for enantiomeric purity assessment. This optical rotation value is consistent across multiple commercial sources and represents a fundamental property for quality control.

Vapor pressure data indicates low volatility at ambient temperature, with estimated values of 0.00859 mmHg at 25°C [11]. This low vapor pressure contributes to the compound's stability under normal storage conditions and affects its environmental fate and transport properties.

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility profile of (R)-(-)-1-Indanol reflects its amphiphilic character, containing both polar hydroxyl functionality and hydrophobic aromatic systems. Water solubility is measured at 10 g/L at 20°C [4] [5] [12], representing moderate aqueous solubility for an organic alcohol. This solubility is attributed to hydrogen bonding between the hydroxyl group and water molecules, though it remains limited due to the hydrophobic indane ring system.

In organic solvents, (R)-(-)-1-Indanol demonstrates variable solubility patterns depending on solvent polarity and hydrogen bonding capacity. The compound is generally soluble in polar solvents including ethanol and other alcoholic systems [13] [12]. In benzene, the compound shows good solubility [4] [5] [12], indicating compatibility with aromatic solvents through π-π interactions between the indane ring and benzene molecules.

Chloroform solubility is characterized as sparingly soluble [4] [5], though sufficient for analytical applications such as optical rotation measurements. In methanol, solubility is described as slightly soluble [4] [5], indicating limited compatibility with this primary alcohol despite their structural similarities.

| Solvent System | Solubility | Mechanism | Applications |

|---|---|---|---|

| Water | 10 g/L at 20°C | Hydrogen bonding | Aqueous processing |

| Ethanol | Soluble | Polar interactions | Purification |

| Benzene | Soluble | π-π interactions | Organic synthesis |

| Chloroform | Sparingly soluble | Dipolar interactions | Analytics |

| Methanol | Slightly soluble | Limited H-bonding | Limited use |

Partition coefficient studies reveal complex behavior in octanol-water systems. The log P value ranges from <1.1 to >10 [14], with calculated values around 1.666 [7]. This wide range reflects the compound's borderline hydrophilic-lipophilic character and suggests potential for bioaccumulation in biological systems.

Research on indole-related compounds demonstrates that small amounts of methanol can dramatically enhance water solubility. Studies show that adding only 30 methanol molecules per indole molecule increases water solubility by 3000-fold [15]. This phenomenon suggests similar enhancement mechanisms may apply to (R)-(-)-1-Indanol, making methanol-water mixtures potentially useful for formulation applications.

The hydrogen bonding profile shows the compound acts as both hydrogen bond donor and acceptor, with one donor site (hydroxyl hydrogen) and one acceptor site (hydroxyl oxygen) [7]. The topological polar surface area (TPSA) is calculated as 20.23 Ų [7], indicating moderate polarity and suggesting reasonable membrane permeability in biological systems.

Dielectric Constant and Dipole Moment Characteristics

The electrical properties of (R)-(-)-1-Indanol reveal important information about its molecular polarity and intermolecular interactions. The dielectric constant is measured as 7.73 [16], slightly lower than the racemic 1-indanol value of 7.83 [8]. This difference, while small, reflects the distinct molecular packing and polarization behavior between the pure enantiomer and the racemic mixture.

The dielectric constant value of 7.73 places (R)-(-)-1-Indanol in the category of moderately polar solvents, significantly higher than non-polar organic compounds but lower than highly polar solvents like water (ε ≈ 80) or alcohols like methanol (ε ≈ 33). This intermediate polarity is consistent with the compound's amphiphilic nature and explains its solubility behavior across different solvent systems.

| Property | Value | Conditions | Significance |

|---|---|---|---|

| Dielectric Constant | 7.73 | Standard conditions | Moderate polarity |

| Dielectric Constant (racemic) | 7.83 | Standard conditions | Packing effects |

| LogP (calculated) | 1.666 | Octanol/water | Lipophilicity |

| H-bond donors | 1 | Molecular structure | OH group |

| H-bond acceptors | 1 | Molecular structure | O atom |

| TPSA | 20.23 Ų | Calculated | Membrane permeability |

Molecular dipole moment characteristics can be inferred from the structural features and comparison with related compounds. The presence of the hydroxyl group creates a significant dipole moment, with the oxygen atom carrying partial negative charge and the hydrogen carrying partial positive charge. The asymmetric nature of the indane ring system contributes additional dipolar character through π-electron distribution.

Studies on related indole compounds provide insight into dipole behavior. Research on indole systems shows permanent dipole moments in the range of 4.0-4.4 D for complexed states [17], though the isolated molecular dipole would be significantly lower. The indanol structure, with its saturated ring system, would exhibit different dipole characteristics compared to the fully aromatic indole system.

The polarizability of (R)-(-)-1-Indanol is influenced by both the aromatic ring system and the hydroxyl group. The benzene ring contributes significant electronic polarizability, while the hydroxyl group provides both permanent dipole character and additional polarizability through the oxygen lone pairs. This combination results in moderate dielectric properties suitable for various chemical and pharmaceutical applications.

Temperature dependence of dielectric properties, while not extensively measured for this specific compound, would be expected to follow typical patterns where the dielectric constant decreases with increasing temperature due to reduced molecular alignment and increased thermal motion. The relatively rigid indane framework would provide some stability to the dipolar alignment compared to more flexible molecular systems.

The electrical properties make (R)-(-)-1-Indanol suitable for applications requiring moderate polarity and hydrogen bonding capability. The dielectric constant of 7.73 indicates good solvating power for moderately polar compounds while maintaining compatibility with less polar systems, making it valuable in pharmaceutical formulations and chemical synthesis applications.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant